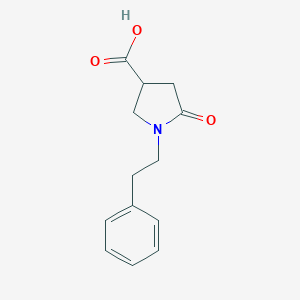
5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid”, there are related studies that might provide some insights. For instance, a study discusses the synthetic potential of a related compound, “methyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate”, and its use in synthesizing pyrazolo[1,5-a]pyrazines .Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
5-Oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid has been the subject of spectroscopic analysis using techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies have provided insights into its molecular structure, including properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Applications
There has been research into the synthesis of derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid for potential use as antibacterial drugs. These compounds, containing the pyrrolidine ring and methylamino residues, have been tested against various bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good activity (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Ophthalmic Applications
In the field of ophthalmology, 5-oxo-2-pyrrolidinecarboxylic acid (PCA) has been evaluated as a component of artificial tears for treating dry eye syndrome. Studies have explored its ex vivo permeation profile, in vivo residence time in rabbits, and its ability to counteract tear production reduction in experimental models (Tampucci, Monti, Burgalassi, Terreni, Zucchetti, Baldacci, & Chetoni, 2018).
Fluorescence in Carbon Dots
Research has also been conducted on the role of organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine-3,7-dicarboxylic acid (TPDCA) and its analogs in the fluorescence of carbon dots, expanding their application in various fields (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPXDXDHJYRETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952726 | |
| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
30380-70-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030380702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



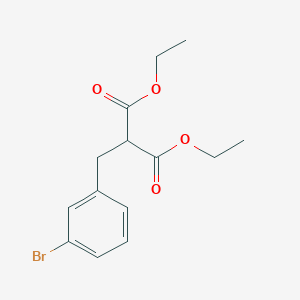

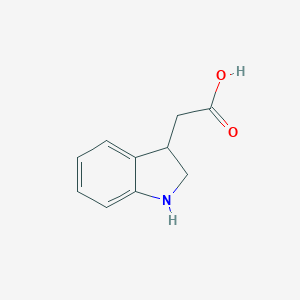

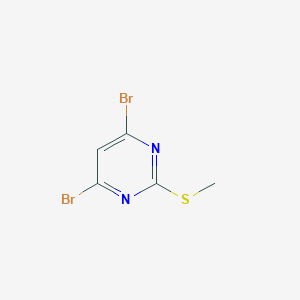
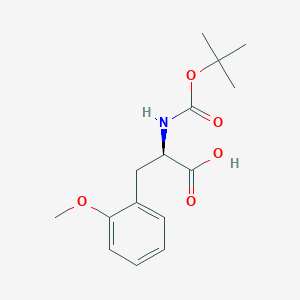

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

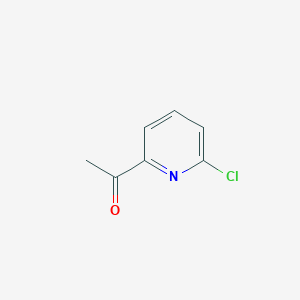
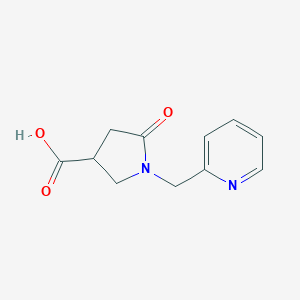

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
